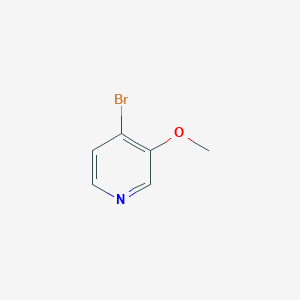

4-Bromo-3-methoxypyridine

Descripción general

Descripción

4-Bromo-3-methoxypyridine is used as an intermediate for pharmaceutical and organic synthesis . It is a part of the Thermo Scientific Chemicals brand product portfolio .

Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to this compound. For instance, one paper discusses the comparison of experimental and theoretical B3LYP/6-31G (d,p) FT-Raman spectra for (E)-N′- (4-Methoxybenzylidene)pyridine-3-carbohydrazide dihydrate .

Molecular Structure Analysis

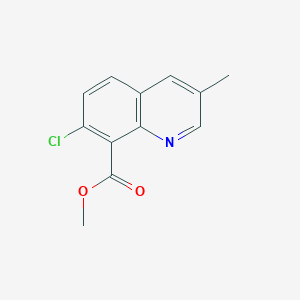

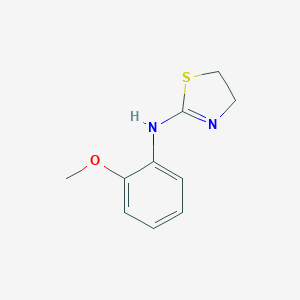

The molecular formula of this compound is C6H6BrNO . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Chemical Reactions Analysis

There are several studies that discuss the chemical reactions involving compounds similar to this compound. For example, one study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 188.02 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 22.1 Ų .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: p38α MAP Kinase Inhibitors

4-Bromo-3-methoxypyridine: plays a crucial role in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are significant in the treatment of diseases driven by cytokines, such as rheumatoid arthritis and psoriasis. The compound serves as a precursor in the synthesis of potent inhibitors that interact with the ribose and phosphate binding site of the enzyme, showcasing its importance in developing therapeutic agents.

Organic Synthesis: Intermediate for Pharmaceuticals

In organic synthesis, This compound is utilized as an intermediate for the synthesis of various pharmaceutical compounds . Its role as an intermediate highlights its versatility and importance in the synthesis of complex molecules for pharmaceutical applications.

Organic Electronics: π-Conjugated Systems

This compound is also relevant in the field of organic electronics. Derivatives of This compound may be useful in the development of organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems. This application demonstrates the compound’s potential in advancing technology in electronic devices.

Molecular Recognition: Sensor Design

The specific interactions of This compound derivatives can be exploited in the design of sensors. These sensors can detect various substances, indicating the compound’s utility in analytical chemistry and diagnostics.

Targeted Drug Delivery Systems

This compound: can be a component in the design of targeted drug delivery systems . By modifying nanoparticles with derivatives of this compound, it’s possible to create systems that deliver drugs to specific sites in the body, enhancing the efficacy and reducing side effects.

Chemical Synthesis: Suzuki–Miyaura Coupling

The compound is involved in the Suzuki–Miyaura coupling process, a widely-applied carbon–carbon bond-forming reaction . It can be used to prepare boron reagents, which are essential for this type of coupling, showcasing its role in creating complex organic structures.

Safety and Hazards

4-Bromo-3-methoxypyridine is harmful by inhalation, in contact with skin, and if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Mecanismo De Acción

Target of Action

4-Bromo-3-methoxypyridine is primarily used as a building block in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

In the Suzuki–Miyaura coupling, the this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

For instance, this compound is slightly soluble in water , which could influence its distribution and excretion in a biological system.

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond . This reaction is a key step in the synthesis of various complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . Additionally, the reaction is typically performed under inert atmosphere conditions .

Propiedades

IUPAC Name |

4-bromo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJLJPJHDXLJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549617 | |

| Record name | 4-Bromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109911-38-8 | |

| Record name | 4-Bromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)

![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)

![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)

![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)